molecular formula C13H20N2O B5032848 3-(6-pyrrolidin-1-ylhex-4-yn-2-yloxy)propanenitrile

3-(6-pyrrolidin-1-ylhex-4-yn-2-yloxy)propanenitrile

Cat. No.: B5032848
M. Wt: 220.31 g/mol
InChI Key: UMJOGSKUTCMTIE-UHFFFAOYSA-N
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Description

3-(6-pyrrolidin-1-ylhex-4-yn-2-yloxy)propanenitrile is a complex organic compound characterized by the presence of a pyrrolidine ring, a nitrile group, and an alkyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-pyrrolidin-1-ylhex-4-yn-2-yloxy)propanenitrile typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-pyrrolidin-1-ylhex-4-yn-2-yloxy)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Substitution: Sodium cyanide (NaCN) or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles or amides.

Scientific Research Applications

3-(6-pyrrolidin-1-ylhex-4-yn-2-yloxy)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-pyrrolidin-1-ylhex-4-yn-2-yloxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-pyrrolidin-1-ylhex-4-yn-2-yloxy)propanenitrile is unique due to its combination of a pyrrolidine ring, an alkyne moiety, and a nitrile group. This unique structure allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(6-pyrrolidin-1-ylhex-4-yn-2-yloxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-13(16-12-6-8-14)7-2-3-9-15-10-4-5-11-15/h13H,4-7,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJOGSKUTCMTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#CCN1CCCC1)OCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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